(R)-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid
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Overview
Description
®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid is a chiral compound with significant applications in various fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a tert-butoxy group and a pentanoic acid moiety. Its chiral nature makes it an important molecule in the synthesis of enantiomerically pure substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-pentanol and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A base, such as sodium hydride, is used to deprotonate the alcohol, facilitating the nucleophilic substitution reaction with tert-butyl bromoacetate.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature and pressure.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the synthesis.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2-(tert-Butoxy)-2-oxoethyl)hexanoic acid
- ®-2-(2-(tert-Butoxy)-2-oxoethyl)butanoic acid
- ®-2-(2-(tert-Butoxy)-2-oxoethyl)propanoic acid
Uniqueness
®-2-(2-(tert-Butoxy)-2-oxoethyl)pentanoic acid is unique due to its specific chiral configuration and the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-6-8(10(13)14)7-9(12)15-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,14)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXXLDXAXQPOIJ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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